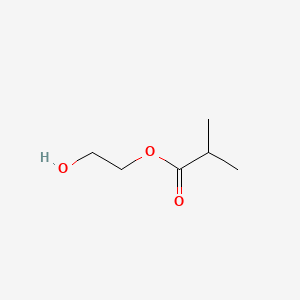

2-羟乙基异丁酸酯

描述

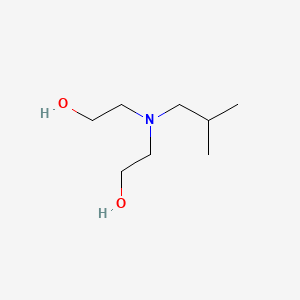

2-Hydroxyethyl isobutyrate (HEIB) is an organic compound that is used in a variety of scientific research applications. It is a small molecule that is composed of two carbon atoms, four hydrogen atoms, two oxygen atoms, and one isobutyl group. HEIB is a colorless liquid that is insoluble in water but soluble in organic solvents. It is also a volatile compound that can evaporate at room temperature. HEIB is an important compound in the field of organic chemistry and is used in a variety of research applications.

科学研究应用

牙科树脂单体致敏

2-羟乙基异丁酸酯: 已被研究为牙科树脂中2-羟乙基甲基丙烯酸酯 (HEMA) 的衍生物的免疫刺激作用 。研究发现,尽管 2-羟乙基异丁酸酯缺乏双键,但它可以诱导 CD54 和 CD86 的表达,而这两种物质是免疫刺激的标志物。这表明 2-羟乙基异丁酸酯可能是牙科树脂材料中潜在的过敏原,了解其致敏潜力对于开发生物相容性修复材料至关重要。

原子转移自由基聚合 (ATRP)

2-羟乙基异丁酸酯用作ATRP 羟基引发剂 。它用于创建羟基功能化端基聚合物,这些聚合物在功能性聚合物的合成中很重要。能够以对分子量和结构进行控制的方式引发聚合,使 2-羟乙基异丁酸酯在材料科学和工程学中具有价值。

表面改性

该化合物还用于改性表面,尤其是羧酸盐或异氰酸酯改性的表面 。该应用在生物材料领域很重要,在该领域中,需要根据与生物系统的特定相互作用来调整表面特性。

高效液相色谱 (HPLC)

2-羟乙基异丁酸酯可以使用HPLC技术分离,这对于在各种研究环境中纯化和分析该化合物至关重要 。能够有效分离 2-羟乙基异丁酸酯使其能够用于复杂的混合物和配方中。

水溶性低聚物的合成

研究表明,2-羟乙基异丁酸酯可以聚合成水溶性低聚物 。这些低聚物在药物递送系统中具有应用,在药物递送系统中,水溶性和生物相容性对于有效治疗结果是必要的。

生物相容性材料的开发

从研究 2-羟乙基异丁酸酯的免疫刺激作用中获得的见解有助于开发更具生物相容性的材料 。这与与人体组织直接接触的医疗植入物和器械的背景特别相关。

功能性聚合物的创建

2-羟乙基异丁酸酯作为 ATRP 引发剂的作用对于功能性聚合物的清洁合成至关重要 。这些聚合物具有广泛的应用,包括涂料、粘合剂和电子器件中的成分。

过敏反应的研究

了解 2-羟乙基异丁酸酯的致敏潜力对于研究对牙科和医疗材料的过敏反应很重要 。这些知识有助于设计更安全的产品,从而最大限度地降低患者发生过敏反应的风险。

作用机制

Target of Action

2-Hydroxyethyl isobutyrate, also known as 2-Hydroxyethyl 2-Methylpropanoate, is a chemical compound that has been used in various applications . . It’s worth noting that this compound is often used as a reagent in chemical reactions, particularly in the synthesis of polymers .

Mode of Action

The mode of action of 2-Hydroxyethyl isobutyrate is largely dependent on its application. In the context of polymer synthesis, it acts as an initiator for Atom Transfer Radical Polymerization (ATRP), leading to the creation of hydroxy functionalized telechelic polymers . It can also be used to modify carboxylate- or isocyanate-modified surfaces, particles, or biomolecules .

Biochemical Pathways

It’s known that branched short-chain fatty acids (bcfa) like isobutyrate are produced by the fermentation of branched-chain amino acids (bcaa) in the colon

Result of Action

The results of 2-Hydroxyethyl isobutyrate’s action are largely dependent on its application. In the context of polymer synthesis, it enables the creation of hydroxy functionalized telechelic polymers . These polymers have various applications, including the creation of advanced materials with unique properties.

Action Environment

The action of 2-Hydroxyethyl isobutyrate can be influenced by various environmental factors. For instance, the efficiency of its use in polymer synthesis could be affected by factors such as temperature, pH, and the presence of other reagents . .

未来方向

The future directions of 2-Hydroxyethyl isobutyrate research could involve further investigation into its immunostimulatory effects and potential applications in the creation of hydroxy functionalized telechelic polymers . Additionally, more research could be done to understand its sensitization potential and how it compares to other dental resin monomers .

生化分析

Biochemical Properties

2-Hydroxyethyl isobutyrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterases, which catalyze the hydrolysis of ester bonds in the compound. This interaction is crucial for the compound’s role in modifying surfaces, particles, or biomolecules . Additionally, 2-Hydroxyethyl isobutyrate can act as an initiator in Atom Transfer Radical Polymerization (ATRP), which is used to create hydroxy-functionalized telechelic polymers .

Cellular Effects

2-Hydroxyethyl isobutyrate has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in THP-1 cells, 2-Hydroxyethyl isobutyrate induces the expression of CD54 and CD86, which are markers of immune response . This indicates that the compound can modulate immune cell function and potentially influence inflammatory responses.

Molecular Mechanism

The molecular mechanism of 2-Hydroxyethyl isobutyrate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as carboxylesterases, leading to enzyme activation or inhibition. This binding can result in changes in gene expression and cellular function. For example, 2-Hydroxyethyl isobutyrate has been shown to induce the production of reactive oxygen species (ROS) and affect the viability of cells . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyethyl isobutyrate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Hydroxyethyl isobutyrate remains stable under certain conditions, but its effects on cellular function can vary with prolonged exposure . Long-term studies have indicated that the compound can induce sensitization and immune responses over time .

Dosage Effects in Animal Models

The effects of 2-Hydroxyethyl isobutyrate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, in studies involving rodents, high doses of 2-Hydroxyethyl isobutyrate have been associated with increased oxidative stress and cytotoxicity . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

2-Hydroxyethyl isobutyrate is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in its metabolism. The compound can be converted into other metabolites through enzymatic reactions, affecting metabolic flux and metabolite levels . These metabolic pathways are essential for understanding how the compound is processed within the body and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2-Hydroxyethyl isobutyrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . This distribution is important for its localization and accumulation within cells, influencing its biochemical effects.

Subcellular Localization

2-Hydroxyethyl isobutyrate is localized to specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its overall biochemical impact.

属性

IUPAC Name |

2-hydroxyethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKXVQRVZUYDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219577 | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6942-58-1 | |

| Record name | Propanoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6942-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that 2-hydroxyethyl methacrylate (HEMA) can induce sensitization, potentially triggering allergic responses. How does 2-hydroxyethyl isobutyrate (HEIB), which lacks the reactive double bond found in HEMA, still elicit an immune response?

A1: While HEIB lacks the methacryloyl double bond present in HEMA, research indicates that it can still induce the expression of CD54 and CD86 in THP-1 cells []. This suggests that sensitization may not solely be attributed to oxidative stress related to the methacryloyl group. The study proposes that structural characteristics of these compounds, beyond the presence or absence of a double bond, might play a role in triggering immune responses. Further research is necessary to fully elucidate the specific structural elements responsible for HEIB's immunostimulatory effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)